Boc-3-iodo-D-alanine methyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-3-iodo-D-alanine methyl ester can be synthesized through the iodination of N-Boc-D-serine methyl ester. The process involves dissolving triphenylphosphine and imidazole in dry dichloromethane, followed by the addition of iodine at 0°C. The reaction mixture is stirred for 45 minutes before adding the compound N-Boc-D-serine methyl ester in batches. After stirring at room temperature for 2 hours, the reaction is quenched with acetic acid and sodium thiosulfate aqueous solution. The organic phase is then extracted and concentrated, and the target compound is isolated through silica gel column chromatography with a yield of 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Boc-3-iodo-D-alanine methyl ester primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in peptide coupling reactions, given its role in peptide synthesis.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triphenylphosphine, imidazole, iodine, acetic acid, and sodium thiosulfate. The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, it forms part of larger peptide chains.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-3-iodo-D-alanine methyl ester is primarily utilized as a building block in peptide synthesis. It plays a crucial role in the formation of peptide bonds, facilitating the creation of modified peptides that enhance biological activity. The iodine atom in its structure allows for specific reactions that can lead to the incorporation of this amino acid into larger peptide chains, which can exhibit improved stability and bioactivity compared to peptides synthesized without it.

Case Study: Enhanced Peptide Stability

A study demonstrated that peptides synthesized using this compound showed increased resistance to enzymatic degradation, making them potential candidates for therapeutic applications .

Drug Development

The compound's unique structure allows for the incorporation of iodine, which can improve the pharmacological properties of drug candidates. Its use in medicinal chemistry has led to the development of compounds targeting specific enzymes or receptors, including potential inhibitors for diseases such as HIV and cancer.

Case Study: HIV Inhibitors

Research has shown that derivatives synthesized from this compound exhibit inhibitory activity against HIV proteases, highlighting its potential in antiviral drug development.

Bioconjugation

This compound is employed in bioconjugation techniques, where it can be attached to biomolecules such as proteins or antibodies. This application is crucial for developing targeted therapies and diagnostic tools, enhancing the specificity and efficacy of treatments.

Case Study: Targeted Cancer Therapy

In a study focused on cancer treatment, the bioconjugation of this compound with monoclonal antibodies resulted in improved targeting of cancer cells, demonstrating its utility in personalized medicine .

Neuroscience Research

Due to its ability to mimic natural amino acids, this compound is used in studies related to neurotransmitter function and receptor interactions. This application contributes to advancements in understanding neurological disorders and developing potential therapies.

Case Study: Neurotransmitter Studies

Research indicated that this compound could modulate neurotransmitter receptor activity, providing insights into its role in neurological signaling pathways .

Material Science

In material science, this compound is utilized in the development of functional materials such as hydrogels. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to release therapeutic agents in a controlled manner.

Case Study: Hydrogel Development

A study demonstrated that hydrogels incorporating this compound exhibited enhanced mechanical properties and controlled release profiles for drug delivery applications .

Mecanismo De Acción

The mechanism of action of Boc-3-iodo-D-alanine methyl ester is primarily related to its role as an intermediate in organic synthesis. It facilitates the formation of peptide bonds in peptide synthesis and can undergo substitution reactions due to the presence of the iodine atom. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-serine methyl ester: Used as a precursor in the synthesis of Boc-3-iodo-D-alanine methyl ester.

Boc-D-phenylalanine methyl ester: Another compound used in peptide synthesis with similar protective groups.

Boc-D-arginine methyl ester: Utilized in peptide synthesis with different side chain functionalities

Uniqueness

This compound is unique due to the presence of the iodine atom, which makes it particularly useful in substitution reactions. Its role in the synthesis of potential HIV and EGFR inhibitors also highlights its significance in pharmaceutical research.

Actividad Biológica

Boc-3-iodo-D-alanine methyl ester (CAS No. 170848-34-7) is a synthetic amino acid derivative that plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis methods, and applications, drawing from diverse research findings.

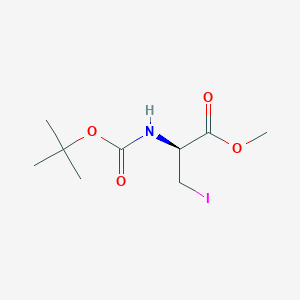

Chemical Structure

this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an iodine atom at the 3-position of the alanine backbone. Its molecular formula is C₉H₁₁I N O₂, with a molecular weight of 329.13 g/mol.

Synthesis Methodology

The compound can be synthesized through the iodination of N-Boc-D-serine methyl ester. The process typically involves:

- Reagents : Triphenylphosphine, imidazole, iodine.

- Solvent : Dry dichloromethane.

- Reaction Conditions : The reaction is carried out at low temperatures (0°C), followed by room temperature stirring.

The overall yield of this synthesis can reach up to 90% under optimized conditions .

Biological Activity

This compound exhibits several biological activities primarily due to its role as a building block in peptide synthesis and its unique iodine substituent, which enhances its reactivity in various chemical transformations.

- Peptide Bond Formation : As an amino acid derivative, it is crucial in forming peptide bonds during protein synthesis. This property is exploited in drug development where peptides are designed to inhibit specific biological pathways.

- Substitution Reactions : The presence of the iodine atom allows this compound to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules .

Applications in Research

This compound has been utilized in various research contexts:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of potential HIV inhibitors and epidermal growth factor receptor (EGFR) inhibitors . These compounds are critical in developing targeted therapies for cancer and viral infections.

- Agrochemical Synthesis : The compound is also explored for creating agrochemicals that enhance crop yield and resistance to pests.

Case Studies

- HIV Inhibitors : Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV by disrupting the viral replication cycle through targeted inhibition of key enzymes.

- EGFR Inhibitors : A study highlighted the use of this compound as a precursor for designing selective EGFR inhibitors, showing promise in treating non-small cell lung cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Role in Synthesis | Unique Features |

|---|---|---|

| Boc-D-serine methyl ester | Precursor for Boc-3-iodo-D-alanine | Lacks iodine; used for simpler peptide syntheses |

| Boc-D-phenylalanine methyl ester | Peptide synthesis | Aromatic side chain; enhances hydrophobicity |

| Boc-D-arginine methyl ester | Peptide synthesis | Basic side chain; important for charge interactions |

This compound stands out due to its iodine atom, which facilitates unique reactivity compared to its analogs .

Propiedades

IUPAC Name |

methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465249 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170848-34-7 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.